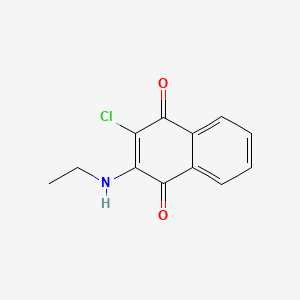![molecular formula C15H19NO4 B4746082 isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B4746082.png)
isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate
Vue d'ensemble
Description
Isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate, also known as ITF2357, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a member of the family of compounds known as histone deacetylase (HDAC) inhibitors, which have been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects.
Mécanisme D'action
Isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC enzymes remove acetyl groups from histone proteins, which can lead to the repression of gene expression. isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate inhibits the activity of HDAC enzymes, leading to an increase in the acetylation of histone proteins and the activation of gene expression.
Biochemical and Physiological Effects:
isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate is its specificity for HDAC enzymes, which allows for targeted inhibition of gene expression. However, one limitation is its potential toxicity, as it can cause cell death at high concentrations.
Orientations Futures
There are several future directions for research on isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate, including:
1. Investigating its potential therapeutic applications in other diseases, such as neurodegenerative diseases and infectious diseases.
2. Studying its mechanism of action in more detail to better understand its effects on gene expression.
3. Developing more specific and less toxic HDAC inhibitors based on the structure of isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate.
4. Investigating its potential use in combination with other drugs for the treatment of cancer and other diseases.
Conclusion:
isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate is a synthetic compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of HDAC enzymes, leading to an increase in the acetylation of histone proteins and the activation of gene expression. While it has advantages in terms of specificity, its potential toxicity is a limitation that needs to be addressed in future research.
Applications De Recherche Scientifique
Isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to have anti-inflammatory effects by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression.
Propriétés
IUPAC Name |
propan-2-yl 4-(oxolane-2-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-10(2)20-15(18)11-5-7-12(8-6-11)16-14(17)13-4-3-9-19-13/h5-8,10,13H,3-4,9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTORJVUYSDGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-bromophenyl)-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4745999.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4746007.png)
![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4746020.png)
![N-[4-(aminosulfonyl)phenyl]-3,4-difluorobenzamide](/img/structure/B4746032.png)

![N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4746051.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4746059.png)

![3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4746069.png)
![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B4746075.png)
![9-(difluoromethyl)-2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4746085.png)


![N-(2,6-dimethylphenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4746104.png)